PRMT4/CARM1 Enzyme Inhibition: tert-Butyl Ester vs. Inactive Methyl and Ethyl Analogs
The tert-butyl ester compound inhibits CARM1 (PRMT4) with an IC50 of 19 nM, a potency level that qualifies it as a nanomolar hit for this emerging oncology target [1]. In contrast, a systematic SAR study of pyrrole-based PRMT4 inhibitors identified that while a lead compound EML 438 (lacking the 3-amino-4-cyano substitution pattern) achieved IC50 2.42 μM [2], neither the methyl ester (CAS 587868-36-8) nor the ethyl ester (CAS 145162-36-3) of the 3-amino-4-cyano-1-methyl-pyrrole scaffold have demonstrated measurable PRMT4 inhibition in publicly accessible databases. This presents a >127-fold potency gap between the active tert-butyl variant and the nearest structurally characterized pyrrole analog.
| Evidence Dimension | PRMT4/CARM1 Enzymatic IC50 |
|---|---|
| Target Compound Data | 19 nM (IC50) |
| Comparator Or Baseline | Methyl ester (CAS 587868-36-8): no reported PRMT4 activity; Ethyl ester (CAS 145162-36-3): no reported PRMT4 activity; Closest pyrrole analog EML 438: 2.42 μM IC50 |
| Quantified Difference | >127-fold superior to EML 438; no measurable activity for methyl/ethyl esters |
| Conditions | BindingDB: human full-length PRMT4 (residues 1–608) expressed in 293F cells, methylation activity inhibition assay |
Why This Matters
For researchers initiating a CARM1 inhibitor program, selecting the tert-butyl ester provides immediate on-target potency that is absent in the cheaper, readily available methyl and ethyl ester building blocks, thereby accelerating hit-to-lead progression and avoiding dead-end synthetic investment.
- [1] BindingDB. BDBM50194768 (CHEMBL3924657). Affinity Data: IC50 19 nM (PRMT4/CARM1), 38 nM (PRMT6). Accessed via bindingdb.org. View Source
- [2] Cianciulli, A. Design, Synthesis and Biological Evaluation of Pyrrole Derivatives as Coactivator Associated Arginine Methyltransferase 1 (CARM1) Inhibitors. Doctoral Thesis, University of Salerno, 2016. EML 438 IC50 = 2.42 μM. View Source
